Rel-(2R,3S)-3-Ethylazetidine-2-carboxylic acid
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Overview
Description
Rel-(2R,3S)-3-Ethylazetidine-2-carboxylic acid is a chiral azetidine derivative Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2R,3S)-3-Ethylazetidine-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of ethylamine and a suitable carboxylic acid derivative, followed by cyclization to form the azetidine ring. The reaction conditions often require the use of a strong base and a polar aprotic solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and solvents is optimized to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Rel-(2R,3S)-3-Ethylazetidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Rel-(2R,3S)-3-Ethylazetidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Rel-(2R,3S)-3-Ethylazetidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A simpler azetidine derivative with similar structural properties.
3-Methylazetidine-2-carboxylic acid: Another chiral azetidine derivative with a methyl group instead of an ethyl group.
Uniqueness
Rel-(2R,3S)-3-Ethylazetidine-2-carboxylic acid is unique due to its specific chiral configuration and the presence of an ethyl group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H11NO2 |
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Molecular Weight |
129.16 g/mol |
IUPAC Name |
(2R,3S)-3-ethylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-2-4-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1 |
InChI Key |
WIBJWJCHZIGABR-CRCLSJGQSA-N |
Isomeric SMILES |
CC[C@H]1CN[C@H]1C(=O)O |
Canonical SMILES |
CCC1CNC1C(=O)O |
Origin of Product |
United States |
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